2-Hexene, 4-methoxy-
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Overview
Description
2-Hexene, 4-methoxy- is an organic compound with the molecular formula C7H14O It is a branched hydrocarbon with a methoxy group attached to the fourth carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 4-methoxy- can be achieved through multiple-step organic reactionsFor example, the reduction of 3-hexyne to cis-3-hexene can be followed by hydroxylation using permanganate or osmium tetroxide to form the desired product .
Industrial Production Methods
Industrial production of 2-Hexene, 4-methoxy- typically involves the use of large-scale chemical reactors and precise control of reaction conditions. The process may include the use of catalysts and specific reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexene, 4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hexene, 4-methoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Hexene, 4-methoxy- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electrophilic addition, where the double bond reacts with an electrophile, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, resulting in the final product .
Comparison with Similar Compounds
Similar Compounds
2-Hexene, 4-methyl-: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Hexyne, 4-methyl-: An alkyne with a similar carbon skeleton but with a triple bond.
2-Hexene, 2,4-dimethyl-: A hexene with two methyl groups attached to the second and fourth carbons
Uniqueness
2-Hexene, 4-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where the methoxy functionality is required .
Properties
CAS No. |
63387-26-8 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-4-6-7(5-2)8-3/h4,6-7H,5H2,1-3H3 |
InChI Key |
DOMBBEHJVXKOID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC)OC |
Origin of Product |
United States |
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